molecular formula C10H12O5 B13957663 3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione

3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B13957663
M. Wt: 212.20 g/mol
InChI Key: SNEIXPFQOAJPEP-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyethyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a catalyst such as potassium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyclohexadiene ring can be reduced to a cyclohexane ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: The major product is 3-(2-carboxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione.

    Reduction: The major product is 3-(2-hydroxyethyl)-2,5-dimethoxycyclohexane-1,4-dione.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: This compound has a similar hydroxyethyl group but differs in the ring structure.

    2-Hydroxyethyl Methacrylate: This compound shares the hydroxyethyl group but has a different functional group attached to the ring.

Uniqueness

3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of hydroxyethyl and dimethoxy groups on a cyclohexadiene ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O5/c1-14-8-5-7(12)10(15-2)6(3-4-11)9(8)13/h5,11H,3-4H2,1-2H3

InChI Key

SNEIXPFQOAJPEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCO)OC

Origin of Product

United States

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